(Cyano-methyl-methyl)-carbamic acid ethyl ester
Description
(Cyano-methyl-methyl)-carbamic acid ethyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a cyano group, a methyl group, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
ethyl N-(1-cyanoethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-10-6(9)8-5(2)4-7/h5H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHHGMMQIAMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano-methyl-methyl)-carbamic acid ethyl ester typically involves the reaction of cyanoacetic acid with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanoacetic acid+Methyl isocyanate→(Cyano-methyl-methyl)-carbamic acid ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of catalysts such as metal oxides or zeolites can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Cyano-methyl-methyl)-carbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
Oxidation: Formation of cyano-methyl-methyl-carbamic acid.
Reduction: Formation of amino-methyl-methyl-carbamic acid ethyl ester.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(Cyano-methyl-methyl)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of (Cyano-methyl-methyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Ethyl carbamate: Similar structure but without the cyano group, leading to different reactivity and applications.
Cyanoethyl carbamate: Contains a cyano group but differs in the ester moiety, affecting its chemical properties.
Uniqueness
(Cyano-methyl-methyl)-carbamic acid ethyl ester is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in multiple research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
